benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17N5O3S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, focusing on their antisecretory and cytoprotective properties. Although the compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, highlighting the therapeutic potential of related chemical structures (Starrett et al., 1989).
Molecular Aggregation and Solvent Effects
- Research by Matwijczuk et al. (2016) on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives in organic solvents revealed that molecular aggregation is significantly influenced by solvent type and concentration. This study underscores the importance of understanding solvent effects on molecular behavior, which can be critical for the design of new materials and drugs (Matwijczuk et al., 2016).
Inhibition of Carbonic Anhydrase Isozymes
- A series of sulfonamides incorporating various moieties was investigated for their inhibition of human carbonic anhydrase isozymes, demonstrating low nanomolar activity against certain isozymes. This study, conducted by Alafeefy et al. (2015), highlights the potential for designing selective inhibitors for therapeutic applications (Alafeefy et al., 2015).
Anti-mycobacterial Chemotypes
- Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Their study provides insights into the structural diversity of benzo[d]thiazole-2-carboxamides and their potential as anti-tubercular agents, underscoring the importance of continued research into novel chemotypes for combating tuberculosis (Pancholia et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-20-9-6-17-16(20)26(23,24)12-4-7-21(8-5-12)15(22)11-2-3-13-14(10-11)19-25-18-13/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUUWMXLCQOZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.